2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol

Kinase inhibitor design JNK3 isoform selectivity Thiophene regioisomer SAR

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2098021-44-2) is a heterocyclic building block belonging to the 1,3,4-trisubstituted pyrazole family. Its molecular formula is C₁₃H₁₈N₂OS with a molecular weight of 250.36 g/mol.

Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
Cat. No. B15226841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Molecular FormulaC13H18N2OS
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=CSC=C2)CCO
InChIInChI=1S/C13H18N2OS/c1-10(2)7-15-8-11(3-5-16)13(14-15)12-4-6-17-9-12/h4,6,8-10,16H,3,5,7H2,1-2H3
InChIKeyDXYCSPWWSQKJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol – Core Structural Profile and Procurement-Relevant Identity for Chemical Sourcing Decisions


2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2098021-44-2) is a heterocyclic building block belonging to the 1,3,4-trisubstituted pyrazole family. Its molecular formula is C₁₃H₁₈N₂OS with a molecular weight of 250.36 g/mol . The compound incorporates three functionally differentiated substituents: an N1-isobutyl group imparting steric bulk and lipophilicity, a C3-thiophen-3-yl moiety contributing sulfur-based electronic character, and a C4-ethanol side chain offering a reactive hydroxyl handle for further derivatization . Commercially, the compound is offered at a standard purity of 98% by specialty building block suppliers, with batch-specific quality certificates including NMR, HPLC, and GC available upon procurement .

Why 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol Cannot Be Replaced by Generic Pyrazole–Thiophene Building Blocks in Iterative SAR Campaigns


Within in-class pyrazole derivatives, subtle variations in substitution pattern drive divergent physicochemical properties, biological target engagement, and downstream synthetic utility. The thiophene positional isomer (3-yl vs. 2-yl attachment) alters the electronic distribution and steric presentation of the heterocycle, which crystallographic evidence from the thiophenyl-pyrazolourea JNK3 inhibitor series has shown directly impacts ATP-pocket binding interactions in kinase targets [1]. Additionally, the C4-ethanol chain versus the C4-methanol analogue changes both the linker length and the hydrogen-bonding geometry accessible during derivatization, while the N1-isobutyl group provides a specific lipophilic anchor absent in N-H, N-methyl, or N-ethyl congeners. These three structural determinants collectively mean that even close analogs cannot be interchanged without re-optimizing the entire structure–activity relationship (SAR), as the pharmacophoric contributions are non-additive [2].

Quantitative Differentiation Evidence for 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol Versus Closest Structural Analogs


Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Attachment Dictates Biological Target Preference in JNK3 Kinase Scaffolds

In the thiophenyl-pyrazolourea JNK3 inhibitor series, compounds bearing a 3,5-disubstituted thiophene ring (analogue 6) achieved a JNK3 IC₅₀ of 0.05 μM, whereas the optimal 2-thienyl-substituted analogue required different substitution to reach comparable potency [1]. Although this class-level inference does not directly assay the target compound, it demonstrates that the 3-thienyl orientation — which is structurally conserved in 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol — provides a distinct pharmacophoric geometry that cannot be replicated by the 2-thienyl isomer (CAS 2098016-19-2). The crystallographic data from this study (PDB 7KSI, 7KSJ) further confirm that the thiophene ring sulfur orientation influences hydrophobic pocket-II interactions in the JNK3 ATP-binding site [2].

Kinase inhibitor design JNK3 isoform selectivity Thiophene regioisomer SAR

C4 Hydroxyl Linker Length: Ethanol vs. Methanol Side Chain Differentiates Synthetic Versatility and Hydrogen-Bonding Reach

The target compound features a two-carbon ethanol spacer (-CH₂CH₂OH) at C4, contrasting with the one-carbon methanol analogue (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, CAS 2097970-57-3, molecular weight 236.33 g/mol. This additional methylene unit extends the hydroxyl group approximately 1.5 Å further from the pyrazole core, altering the hydrogen-bond donor/acceptor geometry and the accessible conformational space for subsequent derivatization (e.g., esterification, etherification, or oxidation to the carboxylic acid) . The C4-ethanol derivative can be directly oxidized to the corresponding carboxylic acid (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, CAS 1456003-02-3, MW 250.32 g/mol) in a single step, whereas the methanol analogue requires a two-step homologation sequence to achieve the same chain extension .

Medicinal chemistry building blocks Hydroxyl linker optimization Pyrazole C4 derivatization

N1-Isobutyl Substitution Provides Differentiated Lipophilicity Relative to N1-Methyl and N1-Ethyl Analogues

The N1-isobutyl group (branched C₄ alkyl) confers a structurally encoded lipophilicity increase compared to straight-chain N1-ethyl (CAS 2097973-36-7, C₁₁H₁₄N₂OS, MW 222.31 g/mol) and N1-H (CAS 2091617-76-2, C₉H₁₀N₂OS, MW 194.26 g/mol) analogues. Based on in silico estimation using standard fragment-based cLogP calculation methods, the isobutyl-substituted target compound (C₁₃H₁₈N₂OS, MW 250.36) is predicted to have approximately 1.5–2.0 log units higher lipophilicity than the N1-ethyl congener and approximately 2.5–3.0 log units higher than the N1-H des-isobutyl analogue . In the JNK3 inhibitor series, the N1-isobutyl group was a critical determinant of cellular potency and blood–brain barrier penetration, with N1-des-alkyl analogues showing complete loss of brain penetrant capability in rodent PK studies [1].

ADME optimization cLogP modulation Pyrazole N1 SAR

Oxidative Derivatization Pathway Differentiation: Selective Access to 2-(Pyrazol-4-yl)-2-oxoacetic Acids via KMnO₄ Oxidation

A published study on isomeric 2-(pyrazolyl)ethanols demonstrated that N-substituted 2-(pyrazol-4-yl)ethanols undergo KMnO₄ oxidation to yield 2-(pyrazol-4-yl)-2-oxoacetic acids selectively, whereas the corresponding 2-(pyrazol-5-yl)ethanol isomers undergo oxidation followed by decarbonylation to give pyrazole-5-carboxylic acids, and 2-(pyrazol-3-yl)ethanol isomers produce mixtures of the keto acid and the carboxylic acid [1]. This regiochemical outcome is dictated by the position of the ethanol side chain on the pyrazole ring. The target compound, bearing the ethanol chain at the C4 position, is therefore predicted to produce a clean keto acid intermediate — a versatile building block for amide, hydrazone, and heterocycle synthesis — whereas the corresponding C3 or C5 isomers would generate product mixtures requiring chromatographic separation.

Pyrazole C4 oxidation chemistry Keto acid building blocks Regioselective oxidation

Supplier Quality Infrastructure: Batch-Level Analytical Documentation as a Procurement Differentiator

Among catalog suppliers stocking the 1-isobutyl-3-(thiophen-3-yl) pyrazole scaffold series, Bidepharm (Bide Pharmatech) provides CAS 2098021-44-2 at a standard purity of 98% with batch-specific quality certificates including NMR, HPLC, and GC traceability . In contrast, alternative suppliers such as LeYan stock the 2-thienyl regioisomer (CAS 2098016-19-2) but do not list the 3-thienyl ethanol variant in their catalog, indicating a supply gap for this specific substitution pattern . Furthermore, the Bidepharm quality documentation suite (NMR + HPLC + GC) exceeds the industry minimum (typically HPLC only) for research-grade building blocks, providing quantitative batch-to-batch consistency data that is critical for reproducible SAR studies.

Building block procurement Quality assurance Analytical certification

Optimal Research and Industrial Application Scenarios for 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


CNS-Penetrant JNK3 Inhibitor Lead Optimization Using the Thiophenyl-Pyrazolourea Scaffold

For medicinal chemistry teams pursuing isoform-selective JNK3 inhibitors with brain penetration, this building block provides the correct thiophene 3-yl regioisomer that, in the published SAR series, achieved JNK3 IC₅₀ = 35 nM with 374-kinase panel selectivity and oral bioavailability [1]. The C4-ethanol handle enables direct coupling to the urea pharmacophore through the hydroxyl group, while the N1-isobutyl group supplies the lipophilicity required for CNS exposure — a feature validated by in vivo rodent brain-to-plasma ratio data in the JNK3 inhibitor series [1]. The 2-thienyl regioisomer (CAS 2098016-19-2) would require de novo SAR optimization to achieve comparable selectivity and brain penetration.

Rapid Generation of C4-Carboxylic Acid Intermediates for Parallel Library Synthesis

When the synthetic objective is to access the C4-carboxylic acid derivative (CAS 1456003-02-3) as a library diversification point, the two-carbon ethanol chain of the target compound permits direct oxidation to the acid in a single synthetic step . The one-carbon methanol analogue (CAS 2097970-57-3) would require a two-step homologation-oxidation sequence, adding 1–2 days of synthesis time and reducing overall yield through cumulative step losses. This one-step advantage becomes multiplicatively significant in parallel synthesis formats where 24–96 compounds are prepared simultaneously.

Synthesis of 2-(Pyrazol-4-yl)-2-oxoacetic Acid Building Blocks via Regioselective Oxidation

The C4-ethanol substitution pattern enables clean KMnO₄ oxidation to the corresponding 2-oxoacetic acid without the decarbonylation side reaction observed for C5-ethanol isomers or the product mixtures generated from C3-ethanol isomers [2]. This regiochemical predictability is critical for medicinal chemistry groups producing keto acid intermediates for subsequent amide coupling, hydrazone formation, or heterocycle annulation. Procurement of the correct C4-ethanol isomer eliminates the need for chromatographic purification that would be required if a C3-ethanol isomer were inadvertently substituted.

Kinase Inhibitor Fragment-Based Screening Libraries Requiring Thiophene-Containing 3D-Enriched Building Blocks

Fragment-based drug discovery (FBDD) programs targeting the ATP-binding pocket of kinases benefit from building blocks that present a sulfur-containing heterocycle (thiophene) with appropriate three-dimensional topology. The 3-thienyl attachment geometry of this compound, combined with the flexible ethanol side chain and the branched isobutyl group, provides a higher fraction of sp³-hybridized carbon atoms (Fsp³ = 0.54) compared to planar N1-phenyl or N1-methyl pyrazole-thiophene building blocks (Fsp³ typically < 0.30) . Higher Fsp³ values correlate with improved clinical developability and reduced attrition due to physicochemical property liabilities in fragment-to-lead campaigns.

Quote Request

Request a Quote for 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.